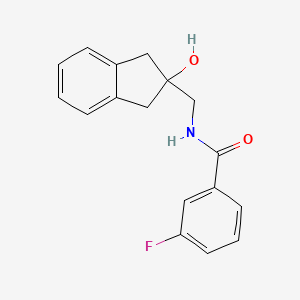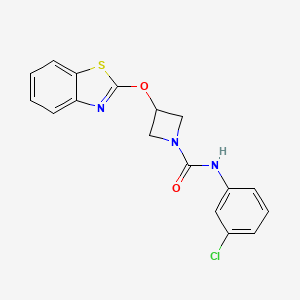
3-(1,3-BENZOTHIAZOL-2-YLOXY)-N-(3-CHLOROPHENYL)AZETIDINE-1-CARBOXAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3-BENZOTHIAZOL-2-YLOXY)-N-(3-CHLOROPHENYL)AZETIDINE-1-CARBOXAMIDE is a complex organic compound that features a benzo[d]thiazole moiety, a chlorophenyl group, and an azetidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-BENZOTHIAZOL-2-YLOXY)-N-(3-CHLOROPHENYL)AZETIDINE-1-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative. The azetidine ring can be introduced via nucleophilic substitution reactions, where an azetidine derivative reacts with the benzo[d]thiazole intermediate. The final step involves the coupling of the chlorophenyl group to the azetidine ring, often using palladium-catalyzed cross-coupling reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. Continuous flow chemistry techniques can also be employed to enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
3-(1,3-BENZOTHIAZOL-2-YLOXY)-N-(3-CHLOROPHENYL)AZETIDINE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The benzo[d]thiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms on the chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(1,3-BENZOTHIAZOL-2-YLOXY)-N-(3-CHLOROPHENYL)AZETIDINE-1-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with unique properties, such as luminescent dyes or sensors.
作用机制
The mechanism of action of 3-(1,3-BENZOTHIAZOL-2-YLOXY)-N-(3-CHLOROPHENYL)AZETIDINE-1-CARBOXAMIDE involves its interaction with specific molecular targets. The benzo[d]thiazole moiety can bind to proteins or enzymes, modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity. The azetidine ring can contribute to the compound’s overall stability and bioavailability. These interactions can lead to the modulation of various biological pathways, resulting in the compound’s observed effects.
相似化合物的比较
Similar Compounds
3-(benzo[d]thiazol-2-yl)-N-(3-chlorophenyl)azetidine-1-carboxamide: Lacks the oxy group, which may affect its reactivity and binding properties.
3-(benzo[d]thiazol-2-yloxy)-N-(4-chlorophenyl)azetidine-1-carboxamide: The position of the chlorine atom can influence the compound’s electronic properties and biological activity.
3-(benzo[d]thiazol-2-yloxy)-N-(3-methylphenyl)azetidine-1-carboxamide: The methyl group can alter the compound’s hydrophobicity and interaction with biological targets.
Uniqueness
3-(1,3-BENZOTHIAZOL-2-YLOXY)-N-(3-CHLOROPHENYL)AZETIDINE-1-CARBOXAMIDE is unique due to the presence of the benzo[d]thiazole moiety, which imparts specific electronic and steric properties. The combination of the chlorophenyl group and the azetidine ring further enhances its potential as a versatile compound for various applications.
属性
IUPAC Name |
3-(1,3-benzothiazol-2-yloxy)-N-(3-chlorophenyl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S/c18-11-4-3-5-12(8-11)19-16(22)21-9-13(10-21)23-17-20-14-6-1-2-7-15(14)24-17/h1-8,13H,9-10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTMARHGJBHOKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC2=CC(=CC=C2)Cl)OC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-chloro-N-[(3-chlorophenyl)methyl]quinazolin-4-amine](/img/structure/B2737249.png)
![(1H-benzo[d]imidazol-5-yl)(spiro[chroman-2,4'-piperidin]-1'-yl)methanone](/img/structure/B2737250.png)
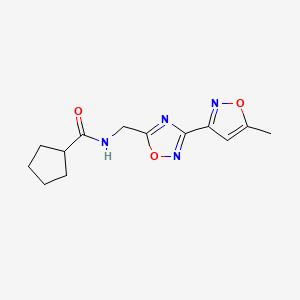
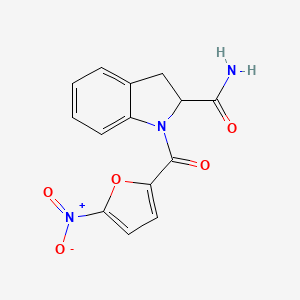
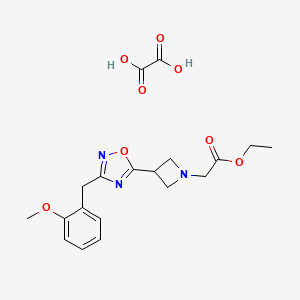
![1-[3-(1,3-Thiazol-2-yl)thiomorpholin-4-yl]prop-2-en-1-one](/img/structure/B2737255.png)
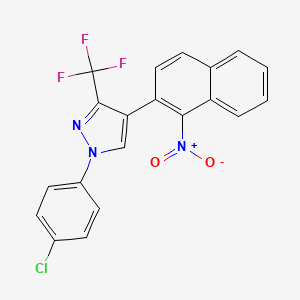
![2-[[5-(2-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2737259.png)
![1-[6-(3,3-Dimethyl-2-oxoazetidin-1-yl)pyridin-2-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2737260.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2737263.png)
![tert-butyl N-{[1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate](/img/structure/B2737264.png)
![2-Ethyl-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2737266.png)
